molecular formula C20H14N4O4PdS2 B14447835 cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II) CAS No. 79170-49-3

cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II)

Cat. No.: B14447835
CAS No.: 79170-49-3
M. Wt: 544.9 g/mol
InChI Key: IQWGMSPWLQWRSS-UHFFFAOYSA-L
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Description

cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II) is a coordination complex that features palladium as the central metal ion coordinated with two 2-oxo-2H-1-benzopyran-3-ylammine ligands and two thiocyanate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II) typically involves the reaction of palladium(II) salts with 2-oxo-2H-1-benzopyran-3-ylammine and thiocyanate ligands under controlled conditions. The reaction is usually carried out in a suitable solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete coordination of the ligands to the palladium center.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II) can undergo various types of chemical reactions, including:

    Substitution Reactions: The thiocyanate ligands can be substituted by other ligands, such as halides or phosphines, under appropriate conditions.

    Redox Reactions: The palladium center can participate in oxidation-reduction reactions, altering its oxidation state.

    Coordination Reactions: The compound can form additional coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

Common reagents used in these reactions include halide salts, phosphines, and reducing or oxidizing agents. The reactions are typically carried out in polar solvents, such as methanol, ethanol, or acetonitrile, under ambient or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halide salts can yield halide-coordinated palladium complexes, while redox reactions can produce palladium complexes with different oxidation states.

Scientific Research Applications

cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II) has several scientific research applications, including:

    Catalysis: The compound can serve as a catalyst in various organic transformations, such as cross-coupling reactions and hydrogenation processes.

    Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies:

    Analytical Chemistry: It can be used as a reagent in analytical techniques to detect or quantify specific analytes.

Mechanism of Action

The mechanism by which cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II) exerts its effects depends on its application. In catalysis, the palladium center typically facilitates the formation and breaking of chemical bonds through coordination and redox processes. The thiocyanate and 2-oxo-2H-1-benzopyran-3-ylammine ligands can influence the reactivity and selectivity of the palladium center by modulating its electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

cis-Bis(2-oxo-2H-1-benzopyran-3-ylammine)bis(thiocyanato)palladium(II) is unique due to its specific combination of ligands and the central palladium ion. This combination imparts distinct electronic and structural properties that can be leveraged in various applications, particularly in catalysis and materials science.

Properties

CAS No.

79170-49-3

Molecular Formula

C20H14N4O4PdS2

Molecular Weight

544.9 g/mol

IUPAC Name

3-aminochromen-2-one;palladium(2+);dithiocyanate

InChI

InChI=1S/2C9H7NO2.2CHNS.Pd/c2*10-7-5-6-3-1-2-4-8(6)12-9(7)11;2*2-1-3;/h2*1-5H,10H2;2*3H;/q;;;;+2/p-2

InChI Key

IQWGMSPWLQWRSS-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)N.C1=CC=C2C(=C1)C=C(C(=O)O2)N.C(#N)[S-].C(#N)[S-].[Pd+2]

Origin of Product

United States

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